molecular formula C10H11ClINO B1452905 5-chloro-2-iodo-N-(propan-2-yl)benzamide CAS No. 1147836-22-3

5-chloro-2-iodo-N-(propan-2-yl)benzamide

Cat. No.: B1452905
CAS No.: 1147836-22-3
M. Wt: 323.56 g/mol
InChI Key: KHWROJIWNSLSGN-UHFFFAOYSA-N
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Description

5-chloro-2-iodo-N-(propan-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chlorine and iodine atoms attached to a benzene ring, along with an isopropyl group and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-iodo-N-(propan-2-yl)benzamide typically involves the following steps:

    Halogenation: The introduction of chlorine and iodine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, chlorination can be performed using chlorine gas or N-chlorosuccinimide (NCS) in the presence of a catalyst such as iron(III) chloride. Iodination can be carried out using iodine and an oxidizing agent like nitric acid.

    Amidation: The amide functional group can be introduced by reacting the halogenated benzene derivative with isopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or using a direct amidation method.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-iodo-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be replaced by other substituents through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amide functional group.

    Coupling Reactions: The halogen atoms can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-chloro-2-iodo-N-(propan-2-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound can be utilized in the development of advanced materials, such as polymers and liquid crystals.

    Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activity.

    Chemical Synthesis: The compound’s reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5-chloro-2-iodo-N-(propan-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the structure-activity relationship (SAR) of the compound and its derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-iodo-N,N-di(propan-2-yl)benzamide
  • 5-bromo-2-chloro-N-(propan-2-yl)benzamide
  • 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

Uniqueness

5-chloro-2-iodo-N-(propan-2-yl)benzamide is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. The combination of these halogens with the isopropyl and amide groups provides a distinct chemical profile that can be exploited in various applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-chloro-2-iodo-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClINO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWROJIWNSLSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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